2',6'-Dihydroxy-4'-methoxyacetophenone
Overview
Description
2’,6’-Dihydroxy-4’-methoxyacetophenone is a naturally occurring phenolic compound found in several plants. It belongs to the class of acetophenones and is characterized by the presence of two hydroxyl groups at positions 2’ and 6’, and a methoxy group at position 4’ on the acetophenone backbone . This compound is known for its role as a phytoalexin, a toxin produced by plants in response to pathogen attack .
Mechanism of Action
Target of Action
2’,6’-Dihydroxy-4’-methoxyacetophenone, also known as 1-(2,6-DIHYDROXY-4-METHOXYPHENYL)ETHANONE, is a phytoalexin . Phytoalexins are substances produced by plants that act against organisms attacking them
Mode of Action
It is known to exhibit antifungal activity , suggesting that it interacts with targets in fungal cells to inhibit their growth or reproduction.
Biochemical Pathways
As a phytoalexin, it likely plays a role in the plant’s defense mechanisms
Result of Action
It is known to exhibit antifungal activity , suggesting that it may interfere with the growth or reproduction of fungal cells.
Biochemical Analysis
Biochemical Properties
2’,6’-Dihydroxy-4’-methoxyacetophenone plays a crucial role in biochemical reactions, particularly in its interaction with fungal pathogens. It acts as a strong germination inhibitor for Botrytis cinerea and Phomopsis perniciosa, with effective doses (ED50) of 45 μM and 410 μM, respectively . The compound interacts with fungal spores, inhibiting their germination and subsequent growth. This antifungal activity is a result of its ability to disrupt the normal biochemical processes within the fungal cells, leading to their death .
Cellular Effects
2’,6’-Dihydroxy-4’-methoxyacetophenone has been shown to affect various types of cells and cellular processes. In fungal cells, it inhibits spore germination and growth, thereby preventing the spread of infection . The compound influences cell function by interfering with cell signaling pathways that are essential for fungal growth and development. Additionally, it may impact gene expression and cellular metabolism, leading to the production of reactive oxygen species (ROS) and other stress-related molecules that contribute to cell death .
Molecular Mechanism
The molecular mechanism of action of 2’,6’-Dihydroxy-4’-methoxyacetophenone involves its binding interactions with key biomolecules within fungal cells. The compound is known to inhibit enzymes that are crucial for fungal cell wall synthesis and maintenance . By binding to these enzymes, it prevents the formation of essential cell wall components, leading to cell lysis and death. Furthermore, 2’,6’-Dihydroxy-4’-methoxyacetophenone may also induce changes in gene expression, resulting in the upregulation of stress response genes and the downregulation of genes involved in cell growth and division .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,6’-Dihydroxy-4’-methoxyacetophenone have been observed to change over time. The compound is relatively stable under standard storage conditions, but its antifungal activity may decrease over prolonged periods . Degradation of the compound can lead to a reduction in its effectiveness against fungal pathogens. Long-term studies have shown that continuous exposure to 2’,6’-Dihydroxy-4’-methoxyacetophenone can result in adaptive responses in fungal cells, potentially leading to the development of resistance .
Dosage Effects in Animal Models
The effects of 2’,6’-Dihydroxy-4’-methoxyacetophenone vary with different dosages in animal models. At lower doses, the compound exhibits potent antifungal activity without significant toxic effects . At higher doses, it may cause adverse effects, including toxicity to non-target cells and tissues . Threshold effects have been observed, where the compound is effective up to a certain concentration, beyond which its efficacy plateaus or decreases . Toxicity studies in animal models are essential to determine the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
2’,6’-Dihydroxy-4’-methoxyacetophenone is involved in various metabolic pathways within fungal cells. It interacts with enzymes and cofactors that are essential for cellular metabolism . The compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle . This disruption in metabolic pathways leads to an accumulation of intermediate metabolites and a decrease in energy production, ultimately resulting in cell death .
Transport and Distribution
Within cells and tissues, 2’,6’-Dihydroxy-4’-methoxyacetophenone is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake and localization of the compound to target sites within the cell. The distribution of 2’,6’-Dihydroxy-4’-methoxyacetophenone is influenced by its chemical properties, such as solubility and affinity for cellular membranes . The compound may accumulate in certain cellular compartments, enhancing its antifungal activity .
Subcellular Localization
The subcellular localization of 2’,6’-Dihydroxy-4’-methoxyacetophenone plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the fungal cell wall, where it exerts its inhibitory effects on cell wall synthesis . The precise localization of 2’,6’-Dihydroxy-4’-methoxyacetophenone is essential for its effectiveness as an antifungal agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
2’,6’-Dihydroxy-4’-methoxyacetophenone can be synthesized through various synthetic routes. One common method involves the acetylation of 2,6-dihydroxy-4-methoxybenzaldehyde using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired acetophenone derivative.
Industrial Production Methods
Industrial production of 2’,6’-dihydroxy-4’-methoxyacetophenone often involves the extraction from natural sources, such as the roots of certain plants like Dorema aitchisonii . The extraction process may include solvent extraction followed by purification steps such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2’,6’-Dihydroxy-4’-methoxyacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted acetophenone derivatives.
Scientific Research Applications
2’,6’-Dihydroxy-4’-methoxyacetophenone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role as a phytoalexin and its antimicrobial properties.
Medicine: Investigated for its potential anti-inflammatory and antifungal activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Comparison with Similar Compounds
2’,6’-Dihydroxy-4’-methoxyacetophenone can be compared with other similar compounds such as:
2’,4’,6’-Trihydroxyacetophenone: Lacks the methoxy group, which may result in different biological activities.
2’,4’-Dihydroxy-6’-methoxyacetophenone: Similar structure but with different positioning of hydroxyl and methoxy groups.
2,4-Dihydroxyacetophenone: Known for its antioxidant and antimicrobial properties.
The uniqueness of 2’,6’-dihydroxy-4’-methoxyacetophenone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,6-dihydroxy-4-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5(10)9-7(11)3-6(13-2)4-8(9)12/h3-4,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSGTWUNURZTKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80226044 | |
Record name | Acetophenone, 2',6'-dihydroxy-4'-methoxy- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80226044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2',6'-Dihydroxy-4'-methoxyacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029646 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7507-89-3 | |
Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7507-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-O-Methylphloroacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007507893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | phloretin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401443 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetophenone, 2',6'-dihydroxy-4'-methoxy- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80226044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-O-METHYLPHLOROACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82H3LB8M6Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2',6'-Dihydroxy-4'-methoxyacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029646 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
141 - 142 °C | |
Record name | 2',6'-Dihydroxy-4'-methoxyacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029646 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of 2',6'-Dihydroxy-4'-methoxyacetophenone?
A1: Research indicates that this compound exhibits antifungal activity [, ]. Additionally, it has been identified as a cytotoxic component in the sap of Kalmia latifolia, alongside Grayanotoxin I and phloretin [].
Q2: In what plant species has this compound been identified?
A2: this compound has been found in Kalmia latifolia [], commonly known as mountain laurel, and Sanguisorba minor [], also known as salad burnet. In Harrisia adscendens, it exists as a glucoside [].
Q3: What is the role of this compound in Sanguisorba minor?
A3: While the exact role is not fully elucidated, research suggests that this compound acts as a phytoalexin in the roots of Sanguisorba minor []. Phytoalexins are antimicrobial compounds produced by plants as a defense mechanism against pathogens.
Q4: How can this compound be used in organic synthesis?
A4: this compound serves as a valuable starting material in organic synthesis, particularly in the synthesis of flavonoids and their derivatives. For instance, it can be used to synthesize panduratin A and its regioisomer isopanduratin A, both of which have shown biological activity [].
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